Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide
Description
Structure
3D Structure
Properties
CAS No. |
61604-47-5 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-(2-methylphenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-9-4-2-3-5-11(9)14-10-6-7-15(12,13)8-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
KPSIRPMVAVWAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Derivatives
A common approach involves the cyclization of 1,4-diols with sulfur-donating reagents. For example, 3-methylphenoxy-1,4-butanediol can react with thionyl chloride (SOCl₂) to form the tetrahydrothiophene ring, followed by oxidation with hydrogen peroxide (H₂O₂) to introduce the 1,1-dioxide moiety. This method parallels the synthesis of simpler sulfolane derivatives, where yields are highly dependent on reaction temperature and stoichiometry.
Hydrogenation of Aromatic Thiophenes
Saturated thiophene rings are often achieved through catalytic hydrogenation. Starting with 3-(methylphenoxy)thiophene, hydrogenation over palladium on carbon (Pd/C) under moderate pressure (1–3 atm) yields the tetrahydrothiophene intermediate. Subsequent oxidation with meta-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane completes the 1,1-dioxide functionality.
Table 1: Comparison of Core Synthesis Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | 3-Methylphenoxy-1,4-butanediol | SOCl₂, H₂O₂, 60°C, 12h | 45–55 | 90–95 |
| Hydrogenation | 3-(Methylphenoxy)thiophene | Pd/C, H₂ (2 atm), mCPBA, RT | 60–70 | 85–92 |
Functionalization with Methylphenoxy Groups
Introducing the methylphenoxy substituent requires precise control over regioselectivity. Two validated strategies include:
Nucleophilic Aromatic Substitution
Electron-deficient thiophene intermediates undergo substitution with methylphenol derivatives. For instance, tetrahydrothiophene-3-bromo-1,1-dioxide reacts with sodium methylphenoxide in dimethylformamide (DMF) at 80°C, yielding the target compound after 24 hours. This method, however, suffers from competing elimination reactions, necessitating excess nucleophile.
Mitsunobu Coupling
The Mitsunobu reaction offers superior regiocontrol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-hydroxy-tetrahydrothiophene 1,1-dioxide couples with methylphenol in tetrahydrofuran (THF), achieving yields up to 75%.
Table 2: Functionalization Methods
| Method | Substrate | Reagents | Yield (%) | Selectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-sulfolane | Na methylphenoxide, DMF | 50–60 | Moderate |
| Mitsunobu Reaction | 3-Hydroxy-sulfolane | DEAD, PPh₃, THF | 70–75 | High |
Oxidation to 1,1-Dioxide
The final oxidation step is critical for achieving the desired sulfone group. Comparative studies highlight:
Hydrogen Peroxide-Trifluoroacetic Acid System
A mixture of H₂O₂ (30%) and trifluoroacetic acid (TFA) at 0°C converts thiolane intermediates to 1,1-dioxides within 4 hours. This method is cost-effective but risks over-oxidation.
Dimethyldioxirane (DMDO)
DMDO in acetone at −20°C provides cleaner oxidation with minimal side products, though reagent instability limits scalability.
Table 3: Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂/TFA | 0 | 4 | 85 | 88 |
| DMDO | −20 | 2 | 92 | 95 |
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may degrade sensitive intermediates. Nonpolar solvents (toluene) improve Mitsunobu reaction yields by stabilizing the oxyphosphonium intermediate.
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions, reducing reaction times by 40%.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
- Hydrogen Peroxide Oxidation : Preferred for low-cost bulk production despite lower purity.
- Continuous Flow Systems : Mitigate exothermic risks during oxidation, improving throughput.
Comparative Analysis with Analogues
The methylphenoxy group imposes distinct synthetic challenges compared to alkyl or aryl substituents:
Chemical Reactions Analysis
Cycloaddition Reactions
Thiophene 1,1-dioxides are versatile in cycloaddition chemistry, serving as both dienophiles and dienes. Key reactions include:
[4+2] Diels-Alder Reactions
-
Mechanism : Acts as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.
-
Products : Forms six-membered rings fused to the thiophene oxide core.
[2+4] Cycloadditions
-
Mechanism : Undergoes [2+4] dimerization, with one molecule acting as a diene and the other as a dienophile.
-
Products : Cyclooctadiene derivatives.
-
Reagents/Conditions : Thermal conditions for thermally labile derivatives .
[2+2] Photocycloadditions
-
Mechanism : Requires photoirradiation to form cyclobutane derivatives.
-
Products : Strained cyclobutane rings fused to the thiophene dioxide.
Data Table 1: Cycloaddition Reactions
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder | Alkenes, thermal | Six-membered rings | |
| [2+4] | Thermal | Cyclooctadienes | |
| [2+2] | UV light | Cyclobutanes |
Nucleophilic Addition Reactions
Thiophene 1,1-dioxides act as Michael acceptors due to their electron-deficient nature:
1,4-Nucleophilic Addition
-
Mechanism : Nucleophiles attack the β-carbon of the α,β-unsaturated sulfone moiety.
-
Reagents/Conditions : Basic conditions with nucleophiles (e.g., amines, alkoxides).
-
Products : 1,4-adducts with functional groups incorporated at the β-position .
Data Table 2: Nucleophilic Addition
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Michael Addition | Nucleophiles, basic conditions | 1,4-adducts |
Reduction Reactions
Reduction of the sulfonyl group restores aromaticity:
Hydrogenation
-
Mechanism : Catalytic hydrogenation reduces the sulfonyl group to a thiolane.
-
Reagents/Conditions : H₂, Pd/C catalyst.
Data Table 3: Reduction
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Thiolane derivatives |
Oxidation Reactions
Further oxidation can generate higher oxidation states:
Oxidation to Sulfolane Derivatives
-
Mechanism : Oxidation of the sulfide to sulfone.
-
Reagents/Conditions : H₂O₂, TFA, or dimethyldioxirane.
Data Table 4: Oxidation
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, TFA | Sulfolane derivatives |
Substitution Reactions
The thiophene ring undergoes electrophilic and nucleophilic substitution:
Electrophilic Substitution
-
Mechanism : Directed by the methylphenoxy group, which activates specific positions.
-
Reagents/Conditions : Electrophiles (e.g., NO₂⁺), acidic or basic media.
Data Table 5: Substitution
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Electrophilic substitution | Electrophiles, acidic conditions | Substituted thiophenes |
Scientific Research Applications
Chemical Properties and Structure
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide has the molecular formula and a molecular weight of approximately 226.29 g/mol. Its structure consists of a tetrahydrothiophene ring with a methylphenoxy substituent and two oxide groups, enhancing its chemical reactivity and solubility. This compound's unique features contribute to its versatility in various applications.
Drug Design and Development
Thiophene derivatives are often explored as building blocks in drug design due to their biological activity. The presence of the methylphenoxy group enhances interactions with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit significant pharmacological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study on thiophene derivatives demonstrated that compounds with a similar structure exhibited selective cytotoxicity against cancer cell lines. For instance, derivatives were synthesized and tested against human lung adenocarcinoma cells (A549), showing promising results with IC50 values indicating effective concentrations for therapeutic use.
Conductive Polymers
Thiophene-based compounds are integral in the development of conductive polymers used in organic electronics. The incorporation of thiophene into polymer matrices enhances electrical conductivity and stability.
Data Table: Comparison of Conductive Properties
| Compound Name | Conductivity (S/cm) | Application |
|---|---|---|
| Poly(thiophene) | 0.1 | Organic solar cells |
| Thiophene Derivative | 0.05 | Organic light-emitting diodes |
These properties make thiophene derivatives suitable for applications in flexible electronics and sensors.
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions allows for the construction of complex organic molecules.
Synthesis Methods
Common methods for synthesizing this compound include multi-step organic reactions such as:
- Knoevenagel Condensation : Used to form carbon-carbon bonds.
- Alkylation Reactions : Facilitating the introduction of alkyl groups into the thiophene ring.
These methods require precise control over reaction conditions to optimize yields and purity .
Biological Interaction Studies
Research into the biological interactions of thiophene compounds focuses on their binding affinities with specific targets. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.
Case Study: Enzyme Inhibition
Studies have shown that thiophene derivatives can inhibit specific enzymes linked to disease pathways. For example, certain synthesized thiophenes demonstrated significant inhibition of cancer-related enzymes, indicating potential as therapeutic agents .
Mechanism of Action
The mechanism by which thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in living organisms, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
3-Bromotetrahydrothiophene 1,1-dioxide (CAS 14008-53-8):
- Bromine at the 3-position stabilizes the thiophene 1,1-dioxide core by inhibiting cyclodimerization .
- Molecular weight: 199.08 g/mol; melting point: 46–47°C; boiling point: 355.3°C .
- Reactivity: The bromine atom enables nucleophilic substitution or cross-coupling reactions for further derivatization .
- 3-Aminotetrahydrothiophene 1,1-dioxide (CAS 6338-70-1): The amino group enhances solubility and participates in hydrogen bonding.
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 17115-47-8):
- Benzo[b]thiophene 1,1-dioxide derivatives: Example: 6-Aminobenzo[b]thiophene 1,1-dioxide (K2071) exhibits STAT3 inhibitory and antimitotic activities, highlighting the role of fused aromatic systems in medicinal chemistry .
Physical and Thermodynamic Properties
Biological Activity
Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide (CHOS), exploring its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tetrahydrothiophene ring with a methylphenoxy substituent and a sulfone group. Its molecular weight is approximately 134.197 g/mol, and it is known for its electron-rich nature, which enhances its reactivity and interaction with various biological targets.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives typically involves multicomponent reactions and modifications of existing thiophene frameworks. For instance, methods such as the Gewald reaction and other catalytic processes have been employed to create complex thiophene structures with varied substitution patterns . These synthetic strategies not only improve yield but also allow for the incorporation of functional groups that can enhance biological activity.
Antioxidant Activity
Studies have shown that thiophene derivatives exhibit significant antioxidant properties. For example, compounds derived from thiophenes have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity was measured using assays such as the ABTS method, where some thiophene analogues showed percentage inhibitions comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. In vitro tests against various bacterial strains (both Gram-positive and Gram-negative) indicated that certain thiophene compounds possess substantial antibacterial activity. For instance, specific hybrids showed inhibition zones significantly larger than control groups when tested against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 4a | 15 | Staphylococcus aureus |
| 17 | 18 | Escherichia coli |
| 18 | 16 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Thiophenes have been shown to act as effective COX inhibitors, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . This mechanism underlies their use in treating inflammatory conditions.
Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives:
- Anticancer Activity : Research has indicated that certain thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, analogues tested against HT-29 colorectal cancer cells demonstrated IC values in the low micromolar range, suggesting potent anticancer properties .
- Neuroprotective Effects : Some studies suggest that thiophenes may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease.
- Antidiabetic Potential : Thiophene derivatives have also been investigated for their glucose-lowering effects in diabetic models. Compounds showed promising results in improving insulin sensitivity and reducing blood glucose levels .
Q & A
Q. Key Data :
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 60-75% | |
| Rh-catalyzed hydrogenation | [Rh(COD)₂]BF₄, chiral ligand | 83% conversion, 98% ee |
Advanced: How do structural modifications at the 2-position of benzo[b]thiophene 1,1-dioxide cores influence STAT3 inhibitory potency, and what computational approaches validate these interactions?
Modifications at the 2-position (e.g., carbonyl, amide, or ester linkers) enhance binding affinity to the STAT3 SH2 domain by occupying hydrophobic pockets adjacent to the pTyr705 site . For instance:
Q. Example SAR Insights :
| Substituent | STAT3 IC₅₀ (μM) | Selectivity vs. STAT1 | Reference |
|---|---|---|---|
| Carbonyl linker | 0.70–1.70 | >10-fold | |
| Ester linker | 1.03–2.81 | Moderate |
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing thiophene 1,1-dioxide derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., 3-methyl vs. 4-methyl isomers) and linker integration .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., dispirophosphazenes) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₁₁H₁₄O₃S for 3-(methylphenoxy) derivatives) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. Key Data :
| Technique | Application | Example (Compound) | Reference |
|---|---|---|---|
| X-ray | Stereochemical assignment | Dispirophosphazene derivatives | |
| HRMS | Molecular formula confirmation | CBT derivatives (C₁₀H₈O₃S) |
Advanced: What strategies resolve discrepancies in reported IC₅₀ values for thiophene-based STAT3 inhibitors across different cancer cell lines?
Discrepancies arise from cell line-specific STAT3 activation and experimental variables :
- Normalization : Use STAT3-dependent luciferase reporter assays (e.g., HeLa cells) to isolate STAT3 inhibition from off-target effects .
- Control experiments : Compare ROS generation (via DCFH-DA assays) to differentiate STAT3-independent cytotoxicity .
- Data harmonization : Meta-analysis of IC₅₀ ranges across studies (e.g., MDA-MB-231: 0.70 μM vs. PANC-1: 2.81 μM) identifies cell line-specific resistance factors .
Q. IC₅₀ Variability Table :
| Cell Line | IC₅₀ (μM) | STAT3 Phosphorylation Inhibition (%) | Reference |
|---|---|---|---|
| MDA-MB-231 | 0.70 ± 0.34 | 85–90 | |
| PANC-1 | 2.81 ± 0.46 | 60–65 |
Basic: What are the thermal stability and solubility profiles of thiophene 1,1-dioxide derivatives under physiological conditions?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for most derivatives .
- Solubility : Polar derivatives (e.g., hydroxyl-substituted) exhibit improved aqueous solubility (up to 1.2 mg/mL in PBS) vs. hydrophobic analogs (<0.1 mg/mL) .
- LogP : Calculated logP values (2.1–3.5) using software like ChemAxon predict membrane permeability .
Advanced: How can enantioselective synthesis improve the therapeutic index of chiral thiophene 1,1-dioxide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
